Ethyl 3-(2-aminophenyl)acrylate
Description
Significance in Advanced Organic Synthesis and Chemical Transformations
The primary significance of Ethyl 3-(2-aminophenyl)acrylate lies in its utility as a building block for heterocyclic compounds. Its structure is pre-organized to facilitate intramolecular reactions, leading to the efficient synthesis of complex ring systems. Researchers have successfully employed this compound in cascade reactions, which are highly valued in organic synthesis for their ability to form multiple chemical bonds in a single sequence, thereby reducing waste and improving efficiency.
Key applications include:
Synthesis of Benzothiazines: this compound reacts with carbon disulfide in a metal-free method to produce ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones. beilstein-journals.orgnih.govbeilstein-journals.org This transformation proceeds in moderate to excellent yields and is notable for its simplicity and mild reaction conditions. beilstein-journals.orgnih.govbeilstein-journals.org
Formation of Tetrahydroquinolines: The compound is a key reactant in a one-pot, three-component cascade reaction to generate highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org This method is valuable for creating libraries of complex molecules from simple precursors. rsc.org
Synthesis of Tetrahydrobenzodiazepines: In conjunction with activated aziridines, this compound is used to synthesize 2,3,4,5-tetrahydrobenzodiazepines through a palladium-catalyzed aza-Michael reaction, achieving high yields and stereoselectivity. acs.org
Historical Context of Related Acrylate (B77674) and Aminophenyl-Acrylate Chemistry in Research
The story of this compound is part of the larger history of acrylate polymers, which dates back to the first reported synthesis of an acrylic polymer in 1880. wikipedia.org Acrylates, as esters of acrylic acid, are known for their versatility, leading to a wide range of materials from soft rubbers to hard, transparent plastics like Plexiglas. wikipedia.orgresearchgate.net
The development of functionalized acrylates, such as those containing amino groups, represents a significant advancement in the field. These modifications introduce reactive sites that allow for further chemical elaboration, moving beyond simple polymerization. The aminophenyl-acrylate scaffold, in particular, provides a gateway to nitrogen-containing heterocyclic compounds, a class of molecules with immense importance in pharmaceuticals and agrochemicals. The strategic placement of the amino group ortho to the acrylate side chain in this compound is a key design feature that enables the efficient intramolecular cyclization reactions seen in modern synthetic chemistry. beilstein-journals.orgrsc.orgacs.org
Overview of Current Research Gaps and Opportunities
Despite the demonstrated utility of this compound and related compounds, several areas remain ripe for exploration. A significant gap exists in understanding the relationship between the molecular structure of acrylate-based polymers and their resulting material properties, such as mechanical strength and delivery efficiency in microcapsules. mdpi.com
Specific opportunities for future research include:
Expanding Synthetic Applications: While its use in synthesizing certain heterocycles is established, the full potential of this compound as a precursor for other complex molecular architectures has yet to be realized.
Polymer and Materials Science: The incorporation of this aminophenyl-acrylate monomer into polymers could lead to new materials with unique optical, thermal, or binding properties. Research into the permeability and chemical resistance of such polymers is an identified gap in the broader field of acrylate elastomers. researchgate.net
Catalyst Development: Exploring new catalytic systems for reactions involving this compound could lead to improved yields, higher selectivity, and the discovery of novel transformations.
Detailed Research Findings
Recent studies have highlighted the practical utility of this compound in organic synthesis. For instance, in the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives, (E)-ethyl 3-(2-aminophenyl)acrylate was shown to be a suitable reactant, affording the desired product in good yield. beilstein-journals.orgbeilstein-journals.org
Table 1: Synthesis of 4-Alkyl-4H-3,1-benzothiazine-2-thione Derivatives
| Reactant | Product Yield | Reference |
|---|---|---|
| (E)-ethyl 3-(2-aminophenyl)acrylate | 80% | beilstein-journals.org |
| (E)-mthis compound | Moderate to Good | beilstein-journals.orgbeilstein-journals.org |
| (E)-tert-butyl 3-(2-aminophenyl)acrylate | Moderate to Good | beilstein-journals.orgbeilstein-journals.org |
Another significant application is the three-component cascade reaction to form highly substituted tetrahydroquinolines. This reaction involves an amine, an aldehyde, and a methylene (B1212753) active compound like ethyl cyanoacetate. rsc.org (E)-mthis compound, a closely related compound, was used to effectively produce these complex structures. rsc.org
Table 2: Synthesis of Tetrahydroquinolines via Cascade Reaction
| Reactant Component | Base | Result | Reference |
|---|---|---|---|
| (E)-mthis compound | DBU | Effective formation of 1,2,3,4-substituted tetrahydroquinolines | rsc.org |
| Ethyl Cyanoacetate | DBU | Formation of Knoevenagel condensation product intermediate | rsc.org |
| Substituted Aromatic Aldehydes | DBU | Varied yields and diastereoselectivity based on substituent | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDAZQBINIQSP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 2 Aminophenyl Acrylate
Strategic Precursor Selection and Rational Design of Synthetic Routes
The synthesis of ethyl 3-(2-aminophenyl)acrylate fundamentally relies on the strategic choice of precursors and the rational design of reaction pathways. A common and effective starting point involves the use of 2-nitro-substituted phenyl derivatives, which can be subsequently reduced to the desired amino group.
One prominent route begins with the olefination of nitrobenzene (B124822). For instance, the palladium-catalyzed C-H olefination of nitrobenzene can produce (E)-Methyl 3-(2-nitrophenyl)acrylate, which then serves as a direct precursor. The nitro group in this intermediate can be reduced to an amine, yielding the target compound. Similarly, (E)-ethyl 3-(3-nitrophenyl)acrylate can be reduced to (E)-ethyl 3-(3-aminophenyl)acrylate using reagents like tin(II) chloride in ethanol. benthamdirect.com
Another well-established method is the Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an appropriately substituted benzaldehyde. researchgate.net For example, 4-nitrobenzaldehyde (B150856) can undergo a Knoevenagel condensation with Meldrum's acid, followed by reduction and esterification to yield ethyl 3-(4-aminophenyl)-3-oxopropanoate. While this produces a related compound, the underlying principle of building the acrylate (B77674) backbone from an aldehyde is a key synthetic strategy.
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yields
Optimizing reaction conditions and employing suitable catalytic systems are crucial for maximizing the yield and purity of this compound. The choice of solvent, base, temperature, and catalyst can significantly impact the reaction outcome.
In the synthesis of related acrylates, various bases such as sodium ethoxide, pyridine, piperidine, n-butyl amine, and triethylamine (B128534) have been evaluated. researchgate.net Studies have shown that sodium ethoxide can be particularly effective in mediating Knoevenagel condensations. researchgate.net The optimization of the base and solvent system is a critical step. For instance, in the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives from (E)-3-(2-aminoaryl)acrylates, a screening of bases like DBU, Et3N, NaH, and KOH, and solvents like DMF, toluene, and CH2Cl2 was performed to identify the optimal conditions. researchgate.net
Catalytic systems play a pivotal role. Palladium-catalyzed reactions, while effective for C-H olefination, can sometimes result in low yields for nitro-substituted substrates due to the deactivating nature of the nitro group. Copper-catalyzed reactions have also been explored. For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the synthesis of 2-substituted quinolines, demonstrating the utility of copper catalysts in related transformations. organic-chemistry.org
In some syntheses, metal-free conditions are desirable. Research has demonstrated the successful synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones from (E)-3-(2-aminoaryl)acrylates and carbon disulfide under mild, metal-free conditions at room temperature. researchgate.netbeilstein-journals.org The optimization of reaction parameters, such as the equivalents of reagents, is also critical. For example, in a cascade reaction involving cinnamyl azides and acrylates, reoptimization of the solvent, concentration, temperature, and equivalents of acrylate led to a significant increase in the yield of the desired product. nih.gov
Table 1: Optimization of Reaction Conditions for a Related Synthesis This table showcases the effect of different bases and solvents on the yield of a product derived from an acrylate precursor, illustrating the importance of reaction condition optimization.
| Entry | Base | Solvent | Yield (%) |
| 1 | DBU | DMF | 80 |
| 2 | Et3N | DMF | 76 |
| 3 | NaH | DMF | 60 |
| 4 | KOH | DMF | 82 |
| 5 | DABCO | DMF | 85 |
| 6 | Toluene | - | Low |
| 7 | CH2Cl2 | - | Low |
| Data sourced from a study on the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives. researchgate.net |
Exploration of Sustainable and Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including this compound. This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.
One approach is the use of bio-based starting materials. For instance, a synthetic route from biomass-derived furfural (B47365) to acrylic acid has been developed, employing environmentally friendly photooxygenation, aerobic oxidation, and ethenolysis reactions. d-nb.info This highlights the potential for producing key monomers from renewable resources.
Solvent selection is another key aspect of green chemistry. The use of water as a solvent in emulsion polymerization for the synthesis of acrylic adhesives is a prime example of a greener alternative to organic solvents. mdpi.com Furthermore, solvent-free reactions, often facilitated by mechanochemistry, represent a significant advancement in sustainable synthesis. acs.org Mechanochemical methods, such as ball milling, can enable reactions to proceed without the need for bulk solvents, reducing waste and simplifying work-up procedures. acs.org
The development of catalyst systems that are efficient and easily recyclable is also a core principle of green chemistry. The use of heterogeneous catalysts, such as Amberlyst® A21, for Michael additions offers advantages in terms of easy recovery and reuse. researchgate.net Visible-light photoredox catalysis is another emerging green technology that allows for reactions to occur under mild conditions, often at room temperature, using a simple household light bulb as the irradiation source. acs.org This method avoids the need for high-energy UV light or harsh radical initiators. acs.org
Studies on Scalability and Process Intensification for Research Applications
The ability to scale up the synthesis of this compound from laboratory to research-scale quantities is essential for its practical application. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key consideration in this context.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. In the synthesis of oxa-bridged 5-aryl-benzo[f] nih.govmdpi.comnaphthyridines, microwave irradiation was found to significantly decrease reaction times compared to conventional heating. mdpi.com One-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, offer another avenue for process intensification. A one-pot method for synthesizing 3-N,N-dimethylamino ethyl acrylate from ethyl acetate, dimethylamine, and carbon monoxide has been reported with a total yield higher than 95%, demonstrating the efficiency of this approach. google.com
The scalability of synthetic procedures is often demonstrated through gram-scale synthesis. For example, a procedure for the synthesis of methyl (E)-3-(2-aminophenyl)acrylate was successfully performed to produce 829 mg of the product. rsc.org Similarly, a scale-up reaction for a tetrahydro-pyrrolo-pyrazole heterocycle yielded over 100 mg of the product, indicating the potential for larger-scale production. nih.gov The development of continuous flow processes is another strategy for scaling up chemical synthesis, offering advantages in terms of safety, control, and efficiency.
Mechanistic Investigations of Reactions Involving Ethyl 3 2 Aminophenyl Acrylate
Exploration of Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of ethyl 3-(2-aminophenyl)acrylate are fundamental to its utility in synthetic chemistry, providing pathways to various heterocyclic scaffolds. These reactions are initiated by the nucleophilic amino group and the electrophilic acrylate (B77674) moiety present within the same molecule.
Detailed Analysis of Intramolecular Vinyl Michael Addition Mechanisms
The intramolecular aza-Michael addition, a type of vinylogous nucleophilic conjugate addition, is a key cyclization pathway for this compound and its derivatives. This process is central to the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines through cascade reactions. rsc.orgrsc.org A plausible mechanism for a three-component reaction involves an initial Knoevenagel condensation between an aldehyde and a compound like ethyl cyanoacetate, catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.orgresearchgate.net The resulting Knoevenagel adduct then undergoes a conjugate addition from the amino group of this compound (an aza-Michael reaction), followed by a subsequent intramolecular Michael addition to form the tetrahydroquinoline ring. rsc.orgresearchgate.net
In a different synthetic approach, the reaction of ethyl (E)-3-(2-aminophenyl)acrylate with 2-formylbenzonitrile, catalyzed by cesium carbonate (Cs₂CO₃), yields a complex isoindolo[1,2-b]quinazolin-12-one derivative. researchgate.netresearchgate.net The reaction pathway is proposed to be a base-catalyzed tandem sequence initiated by the aniline (B41778) moiety, involving addition, cyclization, and rearrangement, which is then followed by a sequential aza-Michael addition and a final dehydrogenation step to yield the aromatic product. researchgate.netresearchgate.netresearchgate.net
Table 1: Selected Results for the One-Pot Three-Component Synthesis of Tetrahydroquinolines
| Aldehyde | Base (equiv.) | Solvent | Time (h) | Yield (%)a | Diastereomeric Ratio (dr)b |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde (B150856) | DBU (0.5) | DCM | 12 | 87 | 60:40 |
| 4-Chlorobenzaldehyde | DBU (0.5) | DCM | 12 | 84 | 55:45 |
| 2-Anisaldehyde | DBU (0.5) | DCM | 24 | 72 | 90:10 |
| 4-Anisaldehyde | DBU (0.5) | DCM | 24 | 85 | 65:35 |
Source: Adapted from research on the synthesis of highly substituted tetrahydroquinolines. rsc.orgrsc.org
a Yield of isolated product as a mixture of diastereomers. rsc.orgb Determined by ¹H NMR analysis of the crude reaction mixture. rsc.org
Investigations into Radical Initiated Cascade Reactions
Radical cascade reactions (RCRs) represent a powerful strategy for complex molecule synthesis, involving a sequence of two or more radical-mediated bond formations. nih.gov These reactions are prized for their ability to construct multiple C-C and C-heteroatom bonds in a single step from simple precursors. nih.gov In the context of related compounds, mechanistic investigations have pointed to the involvement of free radical processes in cyclization reactions. researchgate.net For instance, visible-light-mediated radical additions to alkynoates have been used to generate 3-bromocoumarins through a cascade involving radical addition, spirocyclization, and ester migration. researchgate.net
While specific studies detailing radical-initiated cascades starting directly with this compound are not prevalent, the principles are applicable. A typical radical cascade polymerization, for example, can be initiated by the generation of a carbon radical from a catalyst like an iron(II) complex. nih.gov This radical can then add to an alkene (such as the acrylate double bond), creating a new radical intermediate that propagates the cascade. nih.gov Such a process, if applied to this compound, could theoretically lead to polymerization or complex cyclization products depending on the reaction design. nih.gov
Elucidation of Reaction Pathways Leading to N-Heteroaromatic Synthesis
The transformation of this compound into N-heteroaromatic systems often involves multi-step cascade reactions where the initial cyclization is followed by subsequent rearrangements or aromatization steps.
Mechanistic Characterization of Homoallylic Ring Expansion Processes
Homoallylic ring expansion is an advanced mechanistic concept that can be used to overcome stereoelectronic constraints in certain cyclization reactions. researchgate.net This strategy allows for the use of alkenes as synthetic equivalents of alkynes in cascade reactions that conclude with the cleavage of a C-C bond, leading to an aromatized, ring-expanded product. organic-chemistry.org This approach is particularly relevant for the synthesis of substituted quinolines, a common scaffold derived from aniline-based precursors. researchgate.netorganic-chemistry.org The process couples the ring expansion with aromatization via a stereoelectronically assisted C-C bond scission, effectively achieving what would otherwise be a disfavored 6-endo cyclization. organic-chemistry.org
Studies on Aromatization Mechanisms within Cascade Reactions
Aromatization is frequently the final, driving force in cascade reactions that produce N-heteroaromatic compounds. After the formation of a saturated or partially saturated heterocyclic ring, a subsequent dehydrogenation or elimination step leads to the stable aromatic system. In the synthesis of the isoindolo[1,2-b]quinazolin-12-one derivative from ethyl (E)-3-(2-aminophenyl)acrylate, the proposed mechanism concludes with a dehydrogenation step to form the final, fully aromatic polyheterocyclic skeleton without the need for an external oxidant. researchgate.netresearchgate.net Similarly, the synthesis of quinolines from 1,2,3,4-tetrahydroquinoline (B108954) precursors, which can be formed from this compound, often involves an oxidative dehydrogenation step to furnish the aromatic quinoline (B57606) ring. rsc.orgorganic-chemistry.org
Kinetic Studies and Determination of Reaction Rate Laws
Rate = k[amine][ethyl acrylate]
Competition experiments showed that allenic esters react significantly faster with amine nucleophiles than acrylic esters, and secondary amines are much more reactive than primary amines in this addition. github.io For the reaction between dibenzylamine (B1670424) and ethyl acrylate, the second-order rate constant was determined, providing a quantitative measure of the reaction speed. github.io
Table 2: Kinetic Data for Conjugate Addition to Acrylate and Allenic Esters
| Reactant 1 | Reactant 2 | Rate Constant (k) | Units |
|---|---|---|---|
| Ethyl allenic ester | Dibenzylamine | 2.99 x 10⁻¹ | M⁻¹s⁻¹ |
| Ethyl acrylate | Dibenzylamine | 2.33 x 10⁻³ | M⁻¹s⁻¹ |
Source: Adapted from kinetic studies of conjugate addition of amines. github.io
This data highlights that the conjugate addition to the acrylate system is a well-defined process with measurable kinetics, which is a fundamental component of the more complex intramolecular cyclizations and cascade reactions involving this compound. github.io The principles of determining rate laws by varying reactant concentrations and measuring the effect on the initial rate would be directly applicable to elucidating the precise kinetics of its intramolecular reactions. openstax.org
Due to a lack of specific scientific literature on the isotopic labeling studies of this compound, this article cannot be generated at this time. Searches for mechanistic investigations and isotopic labeling studies related to this specific compound did not yield the required detailed research findings or data tables necessary to fulfill the request.
Further research would be required to ascertain if such specific studies have been conducted and published. Without accessible data on isotopic labeling for the mechanistic confirmation of reactions involving this compound, it is not possible to provide a scientifically accurate and informative article on this narrow topic.
Derivatization and Functionalization Strategies of Ethyl 3 2 Aminophenyl Acrylate
Transformations at the Acrylate (B77674) Moiety for Diverse Chemical Scaffolds
The acrylate portion of ethyl 3-(2-aminophenyl)acrylate, with its ester and alkene functionalities, is a prime target for a variety of chemical modifications. These transformations are crucial for building diverse molecular skeletons.
Ester Modifications and Transesterification Reactions
The ethyl ester group of the acrylate moiety can be readily modified through several standard reactions. While specific examples of transesterification directly on this compound are not extensively detailed in the provided search results, the general principles of ester chemistry are applicable. For instance, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. This carboxylic acid derivative can then be converted to other esters (transesterification) or amides by reacting with various alcohols or amines, respectively.
Furthermore, reactions involving different alkyl acrylates, such as methyl, ethyl, and tert-butyl 3-(2-aminophenyl)acrylates, have been shown to be suitable reactants in various transformations, indicating that the nature of the alkyl group on the ester does not significantly hinder reactivity in these cases. nih.govbeilstein-journals.org This suggests that a range of ester derivatives can be prepared and utilized in subsequent synthetic steps.
Alkene Functionalization via Addition and Cycloaddition Reactions
The carbon-carbon double bond in the acrylate moiety is susceptible to a variety of addition and cycloaddition reactions, leading to the formation of more complex and often heterocyclic structures.
One notable reaction is the aza-Michael addition, where the amino group of another molecule can add to the β-carbon of the acrylate. This has been utilized in a three-component cascade reaction involving ethyl cyanoacetate, substituted aromatic aldehydes, and (E)-mthis compound to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org In this process, the reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition. rsc.org
Cycloaddition reactions also play a significant role in the functionalization of the alkene. For example, a cascade reaction between allylic azides and acrylates, including derivatives of this compound, can generate tetrahydro-pyrrolo-pyrazole ring systems. nih.govmst.edu This process is believed to proceed through an initial Huisgen cycloaddition to form a triazoline intermediate. nih.gov
Furthermore, the alkene can participate in formal [3+2]-cycloaddition reactions. For instance, the reaction of ethyl isocyanoacetate with 2-[2'-(amino)phenyl]-acrylates can lead to the formation of pyrroloindolines. chim.it These reactions can be catalyzed by various metals and can exhibit high stereoselectivity. chim.it The development of visible-light-induced functionalization of alkenes has also provided a novel strategy for the synthesis of substituted aziridines with excellent diastereoselectivity. rsc.org
Transformations at the Aminophenyl Moiety for Enhanced Reactivity
The aminophenyl group offers another reactive site for functionalization, enabling the introduction of various substituents and the construction of fused ring systems.
Amine-Directed Chemical Modifications and Coupling Reactions
The primary amine group is a versatile handle for a multitude of chemical transformations. It can undergo acylation, alkylation, and aroylation reactions. researchgate.net For example, the reaction of this compound with phenyl isothiocyanate leads to the formation of a thiourea (B124793) derivative, which can then cyclize to form a benzothiazine. researchgate.net
The amino group can also direct C-H functionalization reactions at the ortho position of the phenyl ring. For instance, rhodium-catalyzed ortho-alkenylation of N-arylureas derived from anilines has been reported. acs.org While not directly demonstrated on this compound itself, this methodology highlights the potential for amine-directed C-H activation. Similarly, photocatalytic α-functionalization of amines provides a mild method for synthesizing α-branched amines, where the regioselectivity can be controlled by minor changes in reaction conditions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitutions
The benzene (B151609) ring of the aminophenyl moiety is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as halogenation, nitration, and sulfonation would be expected to occur at the positions ortho and para to the amino group.
Conversely, nucleophilic aromatic substitution (NAS) can occur if a suitable leaving group is present on the aromatic ring, particularly when activated by electron-withdrawing groups. masterorganicchemistry.com While the parent this compound does not have a leaving group for direct NAS, derivatives with halo or nitro substituents could undergo such reactions. For example, the nitro group of (E)-Methyl 3-(2-nitrophenyl)acrylate can be reduced to an amine, and this compound can also undergo electrophilic substitution reactions.
Development of Regioselective and Stereoselective Functionalization Approaches
The development of methods that control the regioselectivity and stereoselectivity of the functionalization of this compound is crucial for the synthesis of specific isomers of complex molecules.
Regioselectivity is a key consideration in many of the reactions discussed. For instance, in the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones, the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide proceeds via a one-pot base-promoted intermolecular addition followed by an intramolecular Michael addition, leading to a specific regioisomer. nih.govbeilstein-journals.orgresearchgate.net The choice of base and solvent can be crucial in optimizing the yield and selectivity of such reactions. researchgate.net
Stereoselectivity is also a major focus, particularly in the synthesis of chiral molecules. Enantioselective synthesis of 3-sulfinyl-substituted isoindolinones has been achieved through a one-pot cascade process involving ethyl (E)-3-(2-aminophenyl)acrylate. researchgate.net Furthermore, highly enantioselective synthesis of tetrahydro-pyrrolo-pyrazoles has been accomplished through a stereoselective cascade reaction between allylic azides and acrylates. nih.govmst.edu The use of chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, is often employed to achieve high levels of stereocontrol in these transformations. researchgate.netacs.org For example, asymmetric [3+2]-cycloaddition reactions with aldehydes using a cupreine (B190981) ester catalyst have been shown to produce chiral heterocycles with good enantioselectivities. chim.it
Synthesis of Advanced Synthetic Intermediates and Building Blocks
This compound serves as a highly versatile precursor in organic synthesis for the construction of complex molecular architectures. Its inherent functionalities—an aniline (B41778) moiety, an electron-deficient double bond, and an ester group—allow it to participate in a variety of cyclization and multicomponent reactions, leading to the formation of diverse and advanced synthetic intermediates. These intermediates are often polycyclic and heterocyclic structures that form the core of more complex target molecules.
The strategic importance of this compound lies in its ability to act as a trifunctional building block. Researchers have leveraged this reactivity in cascade and domino reactions to efficiently build intricate molecular frameworks from simple starting materials.
Cascade and Domino Reactions for Heterocycle Synthesis
Cascade reactions involving this compound provide a powerful and atom-economical route to valuable heterocyclic systems. A notable example is its use in a one-pot cascade process with 2-formylbenzonitrile, catalyzed by cesium carbonate (Cs2CO3), to synthesize 4H-[3,4-c]quinolone-4,5(6H)-diones. researchgate.net This transformation proceeds through a base-catalyzed tandem addition/cyclization/rearrangement sequence.
Furthermore, derivatives of this acrylate, specifically β-(2-aminophenyl)-α,β-ynones, have been shown to undergo a divergent domino condensation/biannulation reaction with 1,3-dicarbonyl compounds. researchgate.net This p-TsOH·H2O catalyzed reaction effectively constructs a polycyclic 4H-pyrano[3,4-c]quinoline core in good to excellent yields. researchgate.net
Another significant application is in multicomponent reactions (MCRs), such as the Ugi three-component reaction (Ugi-3CR) coupled with an intramolecular aza-Diels-Alder cycloaddition. In a microwave-assisted, one-pot process, methyl (E)-3-(2-aminophenyl)acrylate (a closely related derivative) reacts with substituted benzaldehydes and 2-isocyano-1-morpholino-3-phenylpropan-1-one. mdpi.com This cascade generates complex oxa-bridged polyheterocycles based on the benzo[f] researchgate.netnih.govnaphthyridine core, which can be further aromatized to yield 5-aryl-benzo[f] researchgate.netnih.govnaphthyridines. mdpi.com
Formation of Fused Ring Systems
The unique structure of this compound facilitates its use in creating fused ring systems that are otherwise challenging to synthesize. A stereoselective cascade reaction between acrylates and allylic azides has been developed to directly generate tetrahydro-pyrrolo-pyrazole ring systems. mst.edu These resulting products are valuable building blocks, containing up to four contiguous stereocenters. mst.edu This method highlights the role of the acrylate in complex cycloadditions that rapidly build molecular complexity. mst.edu
The following table summarizes key transformations where this compound and its close derivatives are utilized to create advanced synthetic intermediates.
| Reactant(s) with Acrylate Precursor | Catalyst / Reagents | Resulting Intermediate / Building Block | Reaction Type |
| 2-Formylbenzonitrile | Cs₂CO₃ | 4H-[3,4-c]quinolone-4,5(6H)-diones | Cascade (Tandem Addition/Cyclization/Rearrangement) |
| 1,3-Dicarbonyls | p-TsOH·H₂O | Polycyclic 4H-pyrano[3,4-c]quinoline core | Domino Condensation/Biannulation |
| Benzaldehydes, 2-isocyano-1-morpholino-3-phenylpropan-1-one | LiBr, Microwave Irradiation | 5-Aryl-benzo[f] researchgate.netnih.govnaphthyridines | Ugi-3CR / Intramolecular aza-Diels-Alder |
| Allylic Azides | DIPEA | Tetrahydro-pyrrolo-pyrazole ring systems | Cascade Cycloaddition |
These examples underscore the utility of this compound as a pivotal starting material for generating a rich variety of complex intermediates, paving the way for the synthesis of novel compounds in medicinal and materials chemistry.
Computational and Theoretical Chemistry Studies of Ethyl 3 2 Aminophenyl Acrylate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of Ethyl 3-(2-aminophenyl)acrylate. These calculations provide a detailed picture of the molecule's electronic structure, which is key to predicting its reactivity and spectroscopic behavior.
The electronic properties are often described in terms of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Theoretical investigations have been employed to rationalize the fluorescence properties of molecules derived from this compound. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a common method used for simulating electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. researchgate.netnih.govresearchgate.net For instance, calculations can identify transitions, such as π → π, and reveal how charge is transferred within the molecule upon excitation. researchgate.net In a study on a product formed from a cascade reaction of this compound, DFT and TD-DFT calculations using the B3LYP functional and 6-311G basis set were used to analyze the frontier orbitals (HOMO-1, HOMO, and LUMO) involved in absorption and emission spectra, providing a rationale for its observed fluorescence. researchgate.net
Reactivity indices, such as electrostatic potential maps and local Fukui functions, can also be derived from quantum chemical calculations. These indices help identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com For example, the analysis of a molecule's electrostatic potential can reveal electron-rich regions (negative potential), which are susceptible to attack by electrophiles, and electron-poor regions (positive potential), which are targets for nucleophiles.
| Parameter | Calculation Method | Typical Value Range | Significance |
|---|---|---|---|
| EHOMO | DFT/B3LYP | -5.5 to -6.5 eV | Indicates electron-donating ability |
| ELUMO | DFT/B3LYP | -1.0 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 3.5 to 5.0 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment (µ) | DFT/B3LYP | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions |
| First Excitation Energy | TD-DFT | 3.0 to 4.0 eV | Corresponds to UV-Vis absorption maximum |
Molecular Dynamics Simulations of Reactive Intermediates and Transition States
While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations allow for the study of the time evolution of a chemical system. Reactive MD simulations, in particular, are a powerful tool for observing chemical reactions, including the formation and evolution of short-lived reactive intermediates and transition states that are often difficult to capture experimentally. rutgers.edu
Methods like the reactive force field (ReaxFF) have been developed to simulate bond-forming and bond-breaking events in large molecular systems. escholarship.org These force fields are parameterized against quantum chemistry data to accurately describe reaction thermodynamics and kinetics. escholarship.org For reactions involving acrylates, such as polymerization, reactive MD can model the initiation and propagation steps, showing how radicals interact with monomer units. escholarship.org
In the context of this compound, reactive MD simulations could be used to model its participation in cascade reactions. researchgate.netresearchgate.net Such simulations could track the trajectory of each atom as the reactants come together, form intermediates (like aza-Michael adducts), and rearrange to form the final product. researchgate.net This approach provides a dynamic picture of the reaction, revealing the sequence of bond changes and the structural fluctuations of transient species.
More computationally intensive methods, such as reactive quantum-mechanical molecular dynamics (QMD), offer higher accuracy by calculating interatomic forces "on the fly" using quantum mechanics. chemrxiv.org This approach is particularly valuable for gaining a detailed understanding of reaction mechanisms, including the role of mobile protons and the precise ordering of bond-breaking and -forming events, which can be crucial in the cyclization reactions of aminophenyl acrylates. chemrxiv.orgnih.gov
Conformational Analysis and Prediction of Energetic Landscapes
The three-dimensional structure, or conformation, of this compound and its reactive intermediates plays a crucial role in determining the course of a reaction. Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and calculating their relative energies to construct an energetic landscape.
Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds and calculating the energy of each resulting structure. This process identifies low-energy conformers that are more likely to be populated. The results of such an analysis are essential for understanding how the molecule's shape influences its reactivity. For example, the proximity of the amino group to the acrylate (B77674) moiety is a key factor in intramolecular cyclization reactions.
The energetic landscape maps the potential energy of the system as a function of its geometric coordinates. This landscape includes energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states connecting them. nih.gov By mapping this landscape, researchers can identify the most favorable reaction pathways—those that proceed through the lowest energy barriers. For complex, multi-step reactions like the cascade processes involving this compound, understanding the full energetic landscape is critical for explaining the observed product selectivity. researchgate.net
Reaction Pathway Modeling and Elucidation of Energetic Barriers
One of the most significant applications of computational chemistry is the modeling of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.
DFT calculations have been successfully used to model the reaction pathways of aminophenyl acrylates. A notable example is the investigation into the cyclization reaction of (E)-mthis compound (a close analog) with phenylisothiocyanate. nih.gov This study explored several possible pathways, including steps like nucleophilic addition, deprotonation, intramolecular cyclization with hydrogen transfer, and tautomerization. By calculating the activation energy (the energetic barrier) for each step, the most plausible reaction mechanism was identified. nih.gov
Similarly, the synthetic route for a one-pot cascade reaction involving Ethyl (E)-3-(2-aminophenyl)acrylate has been rationalized using theoretical calculations. researchgate.netresearchgate.net The proposed mechanism involves a base-catalyzed tandem addition/cyclization/rearrangement. researchgate.net Computational modeling of such pathways involves:
Identifying Intermediates: Proposing plausible structures for all intermediate species formed during the reaction.
Locating Transition States: Finding the highest-energy structure (the transition state) that connects each pair of sequential species (e.g., reactant to intermediate, or intermediate to product).
Calculating Energetic Barriers: Determining the energy difference between the transition state and the preceding reactant or intermediate. This barrier dictates the rate of that particular step.
Table 2: Illustrative Energetic Barriers for a Modeled Multi-Step Reaction Pathway Note: This table is a representative example based on data from DFT studies of similar cyclization reactions nih.gov, illustrating the type of information obtained from reaction pathway modeling.
| Reaction Step | Description | Preceding Species | Transition State | Product Species | Calculated Energetic Barrier (kcal/mol) |
|---|---|---|---|---|---|
| 1 | Nucleophilic Addition | Reactants | TS1 | Intermediate 1 | 15.2 |
| 2 | Intramolecular Cyclization | Intermediate 1 | TS2 | Intermediate 2 | 12.8 |
| 3 | Hydrogen Transfer | Intermediate 2 | TS3 | Intermediate 3 | 21.5 (Rate-Determining) |
| 4 | Rearrangement/Tautomerization | Intermediate 3 | TS4 | Final Product | 8.7 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-mthis compound |
| Phenylisothiocyanate |
Applications of Ethyl 3 2 Aminophenyl Acrylate in Advanced Synthetic Organic Chemistry
Utilization in the Preparation of N-Heteroaromatic Compounds
The strategic placement of a primary amine and an acrylate (B77674) moiety on the same aromatic ring makes ethyl 3-(2-aminophenyl)acrylate an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.
Indole (B1671886) Scaffold Synthesis via Intramolecular Cyclization
While direct literature explicitly detailing the intramolecular cyclization of this compound to form the indole scaffold is not prevalent, the fundamental reactivity of related N-arylenamines strongly supports this transformation. The synthesis of indoles via the cyclization of N-arylenamines is a well-established strategy. mdpi.com In a plausible pathway, the amino group of this compound could undergo an intramolecular conjugate addition to the α,β-unsaturated ester. This cyclization would likely require activation of the enamine or the acrylate system, potentially through acid or metal catalysis, to facilitate the ring-closing step. The resulting intermediate would then undergo aromatization to furnish the indole ring system. This approach offers a convergent and atom-economical route to substituted indoles, which are key structural motifs in a vast number of biologically active compounds.
Development of Novel Heterocyclic Architectures through Cascade Reactions
This compound has been successfully employed in cascade reactions to construct more complex heterocyclic frameworks. A notable example is its use in the synthesis of isoindolobenzoxazinones and isoindoloquinazolinones. In a one-pot cascade process, the reaction of ethyl (E)-3-(2-aminophenyl)acrylate with 2-formylbenzonitrile in the presence of a base such as cesium carbonate leads to the formation of these intricate fused heterocyclic systems. researchgate.net The proposed mechanism involves a base-catalyzed tandem addition/cyclization/rearrangement sequence, initiated by the aniline (B41778) moiety, followed by an aza-Michael addition and subsequent dehydrogenation to yield the final products. researchgate.net This demonstrates the compound's ability to participate in sequential bond-forming events to rapidly build molecular complexity.
Participation in Multicomponent Reaction Sequences for Molecular Complexity Generation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing waste and operational steps. This compound and its methyl analog have proven to be valuable components in such reactions.
For instance, methyl (E)-3-(2-aminophenyl)acrylate participates in a cascade process involving an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition. mdpi.com This sequence, when combined with an aldehyde and an isocyanide, leads to the formation of benzo[f] acs.orgnih.govnaphthyridine derivatives. mdpi.comnih.gov The reaction proceeds through the formation of a Schiff base, which then undergoes the Ugi reaction and subsequent intramolecular cycloaddition to construct the polycyclic framework. mdpi.com
In another example, related ethyl (E)-3-(aryl/alkyl amino)acrylates are utilized in a one-pot, multicomponent synthesis of polysubstituted pyrroles and tetrahydropyridines. acs.org This reaction, which proceeds under solvent- and catalyst-free grinding conditions, involves a domino Knoevenagel condensation and Michael addition followed by an intramolecular cyclization. acs.org These examples highlight the utility of the aminophenyl acrylate scaffold in generating diverse and complex heterocyclic libraries through MCRs.
| Reactants | Reaction Type | Product | Ref. |
| Methyl (E)-3-(2-aminophenyl)acrylate, benzaldehyde, 2-isocyano-1-morpholino-3-phenylpropan-1-one | Ugi-3CR / Intramolecular aza-Diels-Alder | Benzo[f] acs.orgnih.govnaphthyridine | mdpi.com |
| Ethyl (E)-3-(arylamino)acrylates, 2,2-dihydroxy-1-arylethan-1-ones, malononitrile | One-pot, multicomponent reaction | Polysubstituted pyrroles and tetrahydropyridines | acs.org |
Role in Cascade and Domino Reactions for Step-Economical Synthesis
Cascade and domino reactions are powerful tools in modern organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. This compound and its derivatives are well-suited for such transformations due to their inherent bifunctionality.
A notable application is the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones from (E)-3-(2-aminoaryl)acrylates and carbon disulfide. researchgate.net This reaction proceeds under mild, metal-free conditions and involves a base-promoted intermolecular addition of the amine to carbon disulfide, followed by an intramolecular Michael addition to construct the heterocyclic ring system. researchgate.net This method provides a straightforward and efficient route to these sulfur-containing heterocycles.
Furthermore, the core structure of this compound, an enaminone derivative, is analogous to o-hydroxyphenyl enaminones, which have been used in domino reactions to synthesize 3-vinyl chromones. acs.org This suggests the potential for developing similar domino strategies with this compound to access a variety of other complex heterocyclic systems in a step-economical fashion. The principles of Pictet-Spengler-based multicomponent domino reactions also offer a conceptual framework for designing new transformations involving this versatile reagent. thieme-connect.comthieme-connect.comthieme-connect.com
| Starting Material | Reagents | Product | Reaction Type | Ref. |
| (E)-3-(2-Aminoaryl)acrylates | Carbon disulfide, Base (e.g., DABCO) | 4-Alkyl-4H-3,1-benzothiazine-2-thiones | Domino intermolecular addition/intramolecular Michael addition | researchgate.net |
Integration into Total Synthesis Strategies for Complex Natural Products
While no direct total synthesis of a complex natural product explicitly reports the use of this compound, its structural motifs and reactivity patterns are highly relevant to the synthesis of alkaloids and other nitrogen-containing natural products. Enamides and enamines, which share structural and electronic similarities with this compound, are key intermediates in the synthesis of numerous natural products. beilstein-journals.org
For example, enamide cyclizations are pivotal in the construction of various N-heterocycles that form the core of many alkaloids. beilstein-journals.org The intramolecular cyclization strategies discussed in section 7.1.1 are conceptually similar to key steps in the total synthesis of natural products like rhazinilam. rsc.org Furthermore, the ability of this compound to participate in multicomponent and cascade reactions aligns with the modern emphasis on step- and atom-economy in the total synthesis of complex molecules. nih.gov The strategic incorporation of the this compound unit could provide a convergent and efficient entry point to key intermediates in the synthesis of biologically active natural products. Its potential lies in streamlining synthetic routes by enabling the rapid construction of complex heterocyclic cores.
Emerging Research Directions and Future Challenges in Ethyl 3 2 Aminophenyl Acrylate Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Transformations
The transformation of Ethyl 3-(2-aminophenyl)acrylate into valuable chemical entities is often reliant on catalysis. Current research is geared towards discovering and optimizing catalysts that offer higher yields, milder reaction conditions, and improved atom economy. Both metal-based and organocatalytic systems are being explored to unlock new reactivity and enhance the efficiency of known transformations.
A notable trend is the use of simple, inexpensive catalysts to promote complex cascade reactions. For instance, Cesium Carbonate (Cs₂CO₃) has been effectively used as a base catalyst in a one-pot cascade process involving Ethyl (E)-3-(2-aminophenyl)acrylate and 2-formylbenzonitrile to produce highly fluorescent isoindolo[1,2-b]quinazolin-12-one derivatives. researchgate.netresearchgate.net This process proceeds through a base-catalyzed tandem addition/cyclization/rearrangement sequence. researchgate.netresearchgate.netresearchgate.netresearchgate.net Similarly, in the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones, various bases were screened, with 1,4-diazabicyclo[2.2.2]octane (DABCO) proving to be a superior catalyst for the reaction between (E)-3-(2-aminoaryl)acrylates and carbon disulfide under metal-free conditions. beilstein-journals.orgresearchgate.net
Palladium catalysis, a cornerstone of C-C bond formation, has also been applied. The synthesis of this compound itself can be achieved via a Heck reaction between 2-iodoaniline (B362364) and ethyl acrylate (B77674), catalyzed by Palladium(II) acetate. uni-muenchen.de The efficiency of such reactions is a continuous area of improvement, with research into water-soluble palladium systems for Mizoroki-Heck reactions demonstrating the potential for greener and more reusable catalytic processes. mdpi.com
| Catalyst System | Transformation Type | Key Findings | Reference(s) |
| Cesium Carbonate (Cs₂CO₃) | One-pot cascade cyclization | Efficiently catalyzes a tandem addition/cyclization/rearrangement to form complex heterocycles like isoindoloquinazolinones. | researchgate.netresearchgate.net |
| DABCO | Thione synthesis (from CS₂) | Identified as a superior organic base for the metal-free synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones. | beilstein-journals.orgresearchgate.net |
| Palladium(II) Acetate | Heck Reaction | Used for the synthesis of the title compound from 2-iodoaniline and ethyl acrylate. | uni-muenchen.de |
| Silver Nitrate (AgNO₃) | Tandem reaction (with CS₂) | Catalyzes reactions of related 2-alkynylbenzenamines, inspiring similar approaches for aminoaryl acrylates. | nih.govbeilstein-journals.org |
Strategies for Asymmetric Synthesis Involving the Compound for Enantioselective Access
The synthesis of single-enantiomer compounds is a critical challenge in pharmaceutical chemistry. This compound and its derivatives are prochiral substrates that can be utilized in asymmetric reactions to generate chiral molecules, particularly nitrogen-containing heterocycles. The development of strategies for enantioselective access is a major focus of emerging research.
Organocatalysis has emerged as a powerful tool in this domain. Bifunctional organocatalysts, such as those derived from thiourea (B124793) or trans-1,2-diaminocyclohexane (e.g., Takemoto's catalyst), have been successfully employed. researchgate.netresearchgate.netjst.go.jp These catalysts can activate both the nucleophile and the electrophile simultaneously through a combination of hydrogen bonding and acid-base interactions, enabling highly enantioselective reactions like the nitro-Mannich reaction to form 3-substituted isoindolinones with excellent enantiomeric excess (up to 98% ee). researchgate.netresearchgate.net
Phase-transfer catalysis is another effective strategy. Chiral cinchoninium salts have been used as phase-transfer catalysts in combination with a chiral nucleophile to achieve the asymmetric synthesis of 3-substituted isoindolinones with good diastereomeric excesses. researchgate.net Research is also exploring novel chiral iodoaniline-lactate based catalysts which have shown high efficiency in the α-functionalization of ketones, a methodology that could be adapted for reactions involving derivatives of this compound. acs.org These approaches highlight a move towards creating complex stereocenters with high precision.
| Catalytic Strategy | Asymmetric Reaction Type | Catalyst Example | Outcome (Enantioselectivity) | Reference(s) |
| Bifunctional Organocatalysis | Nitro-Mannich / Cyclization | Takemoto's Catalyst (Thiourea-based) | Very high enantioselectivities, up to 98% ee. | researchgate.netresearchgate.net |
| Phase-Transfer Catalysis | Aza-Michael Addition | Cinchoninium Salt | Good yields and diastereomeric excesses. | researchgate.net |
| Iridium Catalysis | Asymmetric Allylic Alkylation | Chiral Ir-complex with phosphoramidite (B1245037) ligand | Used for synthesis of complex lactams, demonstrating potential for related substrates. | chinesechemsoc.org |
| Chiral Iodoarene Catalysis | α-Oxysulfonylation of Ketones | Iodoaniline-Lactate Catalyst | High yields and enantioselectivities up to 83% for ketone functionalization. | acs.org |
Exploration of Unconventional Reactivity Modes and Mechanistic Paradigms
Beyond straightforward transformations, researchers are exploring the unconventional reactivity of this compound to build molecular complexity rapidly. This involves designing cascade or domino reactions where multiple bonds are formed in a single operation, often leading to the formation of intricate polycyclic structures.
One such paradigm is the catalyst-free cascade cyclization, where the inherent reactivity of the substrates is harnessed under thermal conditions to produce isoindolobenzoxazinones and isoindoloquinazolinones. researchgate.net Another innovative approach involves a one-pot, three-component cascade reaction between an alkenyl aniline (B41778) (like this compound), an aldehyde, and ethyl cyanoacetate. rsc.orgrsc.org Mechanistic studies of this reaction revealed that it proceeds through a Knoevenagel condensation intermediate, followed by an aza-Michael–Michael addition sequence to construct highly substituted tetrahydroquinolines. rsc.orgrsc.org
The reaction of this compound with carbon disulfide to yield 4-alkyl-4H-3,1-benzothiazine-2-thiones exemplifies a base-promoted intermolecular addition followed by an intramolecular Michael addition. nih.govbeilstein-journals.org Detailed mechanistic investigations, including computational studies using Density Functional Theory (DFT), are becoming crucial to understand these complex pathways. For instance, DFT calculations on related iridium-catalyzed C-H alkenylation reactions have elucidated the preference for a concerted metalation-deprotonation (CMD) pathway, providing insights that can guide future reaction design. acs.org
| Reaction Type | Key Mechanistic Steps | Product Scaffold | Reference(s) |
| Three-Component Cascade | Knoevenagel condensation -> aza-Michael addition -> Michael addition | Substituted Tetrahydroquinolines | rsc.orgrsc.org |
| Tandem Cyclization with CS₂ | Intermolecular nucleophilic addition -> Intramolecular Michael addition | 4-Alkyl-4H-3,1-benzothiazine-2-thiones | nih.govbeilstein-journals.org |
| Ugi-3CR / Diels-Alder | Ugi reaction -> Intramolecular aza-Diels-Alder cycloaddition | Oxa-bridged Benzo[f] researchgate.netresearchgate.netnaphthyridines | mdpi.com |
| Base-Catalyzed Cascade | Tandem addition -> Cyclization -> Rearrangement -> Aza-Michael addition | Isoindoloquinazolinones | researchgate.netresearchgate.net |
Integration into Flow Chemistry and Automated Synthesis Methodologies
A significant future challenge is the translation of laboratory-scale syntheses into more efficient, safer, and scalable manufacturing processes. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters leading to better reproducibility, and the potential for streamlined multi-step syntheses. ltf-gmbh.comslideshare.net
The integration of transformations involving this compound into flow systems is a promising research direction. Multi-step syntheses of active pharmaceutical ingredients, such as ciprofloxacin, have been successfully demonstrated in integrated continuous flow systems, showcasing the power of this technology. acs.org Such a "plug-and-play" factory concept could be adapted for the synthesis of complex heterocycles derived from this compound. acs.orggoogle.com
Furthermore, automation is being coupled with flow chemistry to accelerate research and development. Automated high-throughput screening platforms can rapidly evaluate multiple reaction parameters (temperature, concentration, residence time) to quickly identify optimal conditions for a given transformation. nih.gov This approach can generate vast kinetic data libraries, facilitating data-driven research and predictive modeling for reactions involving this compound. nih.gov The development of automated systems using pre-packed reagent capsules further simplifies the synthesis process, enhancing safety and reproducibility for generating intermediates. nih.gov
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reaction volumes. ltf-gmbh.com |
| Heat & Mass Transfer | Often inefficient, leading to temperature/concentration gradients. | Superior control, leading to better yield and selectivity. |
| Scalability | Challenging; re-optimization often required. | Simpler scaling by running the system for a longer duration. |
| Automation & Integration | Difficult to integrate multiple steps. | Readily automated and allows for telescoping of multiple reaction steps. acs.orggoogle.com |
| Reaction Time | Can be lengthy due to slow addition and heating/cooling cycles. | Often significantly reduced due to efficient mixing and heat transfer. researchgate.net |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-aminophenyl)acrylate, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via catalytic cross-coupling reactions, such as ruthenium-catalyzed oxidative alkenylation (e.g., C–H bond functionalization in water ), or through esterification of acrylate precursors with substituted anilines. Optimization strategies include:
- Catalyst selection : Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) paired with KPF₆ enhance regioselectivity and efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates.
- Substrate pre-functionalization : Introducing directing groups (e.g., acetamido) on the phenyl ring facilitates C–H activation .
Yield improvements (>70%) are achievable by monitoring intermediates via HPLC and adjusting stoichiometric ratios.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and molecular packing; monoclinic polymorphs are common for acrylate derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- IR spectroscopy : Identifies key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What in vitro models are used to assess the antioxidant activity of this compound derivatives?
Methodological Answer: Standard assays include:
- DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm; IC₅₀ values <50 µM indicate high activity .
- ABTS⁺ assay : Quantifies electron transfer ability via decolorization at 734 nm .
- FRAP (Ferric Reducing Antioxidant Power) : Evaluates reduction of Fe³⁺-TPTZ complex at 593 nm .
Control experiments with ascorbic acid or Trolox ensure comparability.
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to light or moisture.
- Stability monitoring : Regular HPLC analysis detects degradation (e.g., ester hydrolysis or amine oxidation) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
- Functional selection : B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange terms predicts molecular geometries and frontier orbitals (HOMO/LUMO) .
- Basis sets : 6-31G(d,p) or def2-TZVP balance accuracy and computational cost .
- Reactivity analysis : Natural Bond Orbital (NBO) calculations identify charge transfer interactions (e.g., amine-to-ester conjugation) .
Benchmark against experimental UV-Vis or X-ray data validates computational models .
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound properties?
Methodological Answer:
- Functional calibration : Test hybrid functionals (e.g., M06-2X) against Colle-Salvetti correlation-energy formulas to improve thermochemical accuracy .
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate polarity-dependent properties like dipole moments .
- Vibrational frequency scaling : Adjust computed IR spectra by 0.96–0.98 to match experimental peaks .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance anti-inflammatory activity .
- Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or NF-κB) .
- Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., ester carbonyl) for lead optimization .
Q. What catalytic mechanisms underlie the synthesis of this compound via transition-metal catalysis?
Methodological Answer:
- Ru(II) catalysis : The mechanism involves (i) C–H bond activation at the ortho position of the acetamido group, (ii) migratory insertion of ethyl acrylate, and (iii) reductive elimination .
- Role of additives : KPF₆ enhances electrophilicity of the Ru center, while Cu(OAc)₂ acts as an oxidant in turnover-limiting steps .
Kinetic isotope effect (KIE) studies and deuteration experiments confirm rate-determining C–H activation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biological activity of this compound derivatives?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Cellular vs. cell-free systems : Compare results from in vitro (e.g., DPPH) and in vivo (e.g., murine inflammation models) to assess bioavailability .
- Batch variability : Characterize purity via LC-MS and elemental analysis to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
